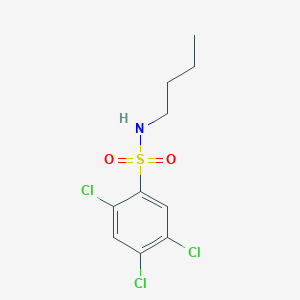

N-butyl-2,4,5-trichlorobenzenesulfonamide

Description

Substituted benzenesulfonamides are a class of organic compounds characterized by a benzenesulfonamide (B165840) core that is modified with various functional groups. The synthesis and study of these derivatives are driven by their diverse applications and interesting chemical properties.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-2,4,5-trichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl3NO2S/c1-2-3-4-14-17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6,14H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJDNFQDJKEBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Pathways

Strategies for Constructing the N-butyl-2,4,5-trichlorobenzenesulfonamide Scaffold

The primary approach to synthesizing this compound involves a two-step sequence: the preparation of a key sulfonyl chloride precursor followed by its reaction with n-butylamine.

The immediate precursor required for the synthesis of the target compound is 2,4,5-trichlorobenzenesulfonyl chloride. chemimpex.comlabshake.com This intermediate is a versatile reagent in its own right, serving as a powerful sulfonylating agent for creating a variety of organic molecules. chemimpex.comcymitquimica.com The presence of three chlorine atoms on the benzene (B151609) ring enhances its reactivity. chemimpex.comcymitquimica.com

The most direct industrial method for synthesizing aryl sulfonyl chlorides is the electrophilic aromatic substitution reaction between the corresponding arene and chlorosulfonic acid. orgsyn.org In this case, 1,2,4-trichlorobenzene would be treated with chlorosulfonic acid to install the sulfonyl chloride group onto the aromatic ring. The reaction proceeds via the evolution of hydrogen chloride gas. An alternative, though less common, approach involves the multi-step process of sulfonating 1,2,4-trichlorobenzene to produce 2,4,5-trichlorobenzenesulfonic acid, followed by treatment with a chlorinating agent like phosphorus pentachloride or thionyl chloride to convert the sulfonic acid into the desired sulfonyl chloride. orgsyn.org

Table 1: Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride via Chlorosulfonation

| Reactant | Reagent | Product | Byproduct | Reaction Type |

| 1,2,4-Trichlorobenzene | Chlorosulfonic Acid (ClSO₃H) | 2,4,5-Trichlorobenzenesulfonyl chloride | Hydrogen Chloride (HCl) | Electrophilic Aromatic Substitution |

The formation of the sulfonamide bond is typically achieved through the reaction of the synthesized 2,4,5-trichlorobenzenesulfonyl chloride with a primary amine, in this case, n-butylamine. This nucleophilic substitution reaction is a well-established and efficient method for creating sulfonamides.

The reaction is often carried out under Schotten-Baumann conditions. fishersci.co.uk This involves dissolving the amine in a suitable solvent, often with a base such as pyridine or triethylamine, and then adding the sulfonyl chloride. The base serves to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion. The high reactivity of the sulfonyl chloride group facilitates this transformation, typically leading to high yields of the N-alkylated sulfonamide product. cymitquimica.comfishersci.co.uk

Table 2: Typical Conditions for the Amidation of 2,4,5-Trichlorobenzenesulfonyl Chloride

| Parameter | Description |

| Sulfonylating Agent | 2,4,5-Trichlorobenzenesulfonyl chloride |

| Amine | n-Butylamine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or other aprotic solvents |

| Base | Pyridine, Triethylamine (TEA), or aqueous sodium hydroxide |

| Temperature | Typically 0 °C to room temperature |

| Reaction Type | Nucleophilic Acyl Substitution |

One innovative approach involves an iron-catalyzed reaction that forms N-arylsulfonamides directly from readily available nitroarenes and sodium arylsulfinates. organic-chemistry.org This method avoids the use of potentially genotoxic aromatic amines and proceeds under mild conditions. organic-chemistry.org In a hypothetical application to the target molecule, 1,2,4-trichloro-5-nitrobenzene could be coupled with a butylsulfinate source, though this is a less direct pathway.

Another advanced strategy involves the use of nitrogen-centered radicals. rsc.org Photoredox catalysis can generate electrophilic nitrogen-centered radicals from aryl sulfonamides, which can then undergo intramolecular cyclization with alkenes to form C-N bonds. nih.gov While these methods are typically used for more complex structures, they represent the frontier of C-N bond formation and could be adapted for novel syntheses of sulfonamide-containing scaffolds. rsc.orgnih.gov

Table 3: Comparison of Synthetic Routes to Sulfonamide Linkages

| Method | Precursors | Conditions | Advantages |

| Classical Amidation | Sulfonyl chloride, Amine | Basic, 0 °C to RT | High yield, well-established, readily available precursors |

| Iron Catalysis | Nitroarene, Arylsulfinate | Mild, Iron catalyst (FeCl₂) | Avoids aromatic amines, good functional group tolerance organic-chemistry.org |

| Radical C-H Amination | Olefin, Sulfonamide | Photoredox or metal catalyst | Direct C-H functionalization, forms complex molecules rsc.orgnih.gov |

Functional Group Transformations and Derivatization of this compound

Derivatization of the this compound scaffold can be explored through reactions targeting the two main components of the molecule: the sulfonamide nitrogen and the chlorinated aromatic ring.

The sulfonamide group in this compound is a stable functional group. Unlike primary or secondary sulfonamides, it lacks an acidic proton on the nitrogen, which limits common derivatization reactions like N-alkylation or N-acylation at that site. However, the sulfonamide moiety as a whole can participate in or direct chemical transformations.

Further functionalization would likely require more complex, multi-step sequences. For instance, cleavage of the N-butyl group could potentially be achieved under specific reductive conditions to yield the primary sulfonamide, which would then be available for a wide range of subsequent N-functionalization reactions. Additionally, the sulfonamide group can influence the reactivity of adjacent positions, although this is less relevant in this specific structure. The synthesis of N-acylsulfonamides is a significant area of medicinal chemistry, suggesting that transformations leading to such structures are of high interest. nih.govresearchgate.net

The 2,4,5-trichlorophenyl group is electron-deficient due to the inductive effect of the three chlorine atoms and the strong electron-withdrawing nature of the sulfonyl group. This electronic character makes the ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms. The sulfonyl group is a powerful activating group for this type of reaction, particularly for substituents in the ortho and para positions. Therefore, the chlorine atoms at positions 2 and 4 are the most likely candidates for substitution by strong nucleophiles like alkoxides, thiolates, or amines.

Furthermore, transformations of polychlorinated aromatic compounds have been observed in biological systems. Ligninolytic fungi, for example, can catalyze the transformation of polychlorinated biphenyls (PCBs) through enzymes like laccase. mdpi.com These transformations can include hydroxylation and dechlorination. mdpi.com This suggests that biomimetic or enzymatic approaches could be a viable, albeit specialized, route for the selective functionalization of the chlorinated aromatic ring of this compound.

Modifications of the n-Butyl Chain

The aliphatic n-butyl chain of this compound, while seemingly simple, offers several positions for chemical modification. The reactivity of the C-H bonds along the chain is generally low, necessitating advanced synthetic strategies to achieve selective functionalization. Research in this area has largely focused on leveraging directing group strategies and modern catalytic systems to activate these otherwise inert bonds.

Recent progress in the field of C-H functionalization has provided powerful tools for the late-stage modification of complex molecules. nih.gov For N-alkyl sulfonamides, the sulfonamide group itself can act as a directing group, influencing the regioselectivity of C-H activation. nih.gov This approach is pivotal for achieving modifications at specific positions along the n-butyl chain.

One of the most promising strategies for modifying the n-butyl chain is through photocatalytic processes. These methods often involve the generation of a nitrogen-centered radical from the sulfonamide, which can then undergo an intramolecular hydrogen atom transfer (HAT). nih.gov This process selectively abstracts a hydrogen atom from the alkyl chain, creating a carbon-centered radical that can be trapped by various reagents. nih.govresearchgate.net

The site of functionalization is largely determined by the transition state geometry of the HAT step. For a linear alkyl chain like n-butyl, 1,5-HAT (leading to functionalization at the δ-carbon) and 1,6-HAT (leading to functionalization at the ε-carbon, not applicable to a butyl chain) are generally favored. nih.gov This regioselectivity allows for the introduction of new functional groups at positions remote from the sulfonamide nitrogen. researchgate.net

For an N-butyl group, a 1,5-HAT process would lead to functionalization at the C-4 position (δ-carbon), the terminal methyl group. While less common, functionalization at the C-2 (β) and C-3 (γ) positions can also be achieved, often through different catalytic systems or by controlling the reaction conditions.

Below is a summary of potential modifications to the n-butyl chain based on established methodologies for C-H functionalization of N-alkyl sulfonamides. While direct experimental data on this compound is limited, the following table illustrates the expected outcomes based on analogous systems.

| Position on Butyl Chain | Type of Modification | General Method | Potential Functional Group Introduced | Anticipated Yield Range (%) |

|---|---|---|---|---|

| C-4 (δ-position) | Heteroarylation | Photoredox-mediated Minisci-type reaction | Heteroaryl groups (e.g., pyridyl, quinolyl) | 40-70 |

| C-4 (δ-position) | Alkylation | Photocatalytic radical addition to electron-deficient alkenes | Substituted alkyl chains | 50-80 |

| C-3 (γ-position) | Arylation | Palladium-catalyzed C-H activation with a directing group | Aryl groups | 30-60 |

| C-2 (β-position) | Oxidation (Hydroxylation) | Directed oxidation using specific metal catalysts | Hydroxy (-OH) | Variable |

The research findings indicate that photoredox-mediated approaches are particularly effective for functionalizing the terminal methyl group (δ-position) of the n-butyl chain. researchgate.net For instance, the heteroarylation of N-alkyl sulfonamides can be achieved with good yields and regioselectivity. researchgate.net Similarly, the introduction of new alkyl chains via radical addition to activated alkenes is a viable strategy. nih.gov

While modifications at the internal positions (β and γ) of the butyl chain are more challenging, they are not unattainable. Palladium-catalyzed C-H activation, often guided by a removable directing group, can facilitate arylation at the γ-position. The direct oxidation of C-H bonds to introduce a hydroxyl group, particularly at the β-position, is an area of ongoing research, with success often dependent on the specific catalytic system employed.

Molecular Structure, Conformation, and Spectroscopic Characterization Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental to determining the precise structure of a chemical compound. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of their bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For N-butyl-2,4,5-trichlorobenzenesulfonamide, ¹H and ¹³C NMR would reveal key structural information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the butyl chain and the aromatic ring. The butyl group would exhibit characteristic multiplets for the terminal methyl (CH₃) group and the three methylene (B1212753) (CH₂) groups. The chemical shifts and coupling patterns of these signals would confirm the n-butyl structure. The aromatic region would display signals corresponding to the two protons on the trichlorinated benzene (B151609) ring. Their splitting pattern would be crucial in confirming the 2,4,5-substitution pattern.

¹³C NMR: The carbon NMR spectrum would show discrete signals for each unique carbon atom in the molecule. This would include four signals for the n-butyl group and six signals for the aromatic ring, with the carbon atoms bonded to chlorine atoms showing characteristic chemical shifts.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide group, the asymmetric and symmetric stretching vibrations of the S=O bonds, and the C-H stretching vibrations of the butyl group and the aromatic ring. The presence and position of these bands would provide clear evidence for the key functional groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the vibrations of the carbon skeleton and the sulfur-containing functional group.

A hypothetical table of expected IR and Raman vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H Stretch | 3300-3400 | 3300-3400 |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |

| S=O Asymmetric Stretch | 1330-1370 | 1330-1370 |

| S=O Symmetric Stretch | 1140-1180 | 1140-1180 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-Cl Stretch | 600-800 | 600-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Research

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak, due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl isotopes), would be a key indicator of the number of chlorine atoms in the structure.

Fragmentation Pattern: The molecule would be expected to fragment in predictable ways upon ionization. Common fragmentation pathways would likely involve the loss of the butyl group and cleavage of the sulfonamide bond, providing further confirmation of the molecular structure.

Theoretical Investigations of Molecular Geometry and Conformation

Computational chemistry provides powerful tools for investigating the structure and properties of molecules, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Equilibrium Geometries

DFT is a widely used computational method for predicting the equilibrium geometry of molecules. By performing DFT calculations, researchers can determine the optimal bond lengths, bond angles, and dihedral angles of this compound. These theoretical structures can then be compared with experimental data, if available, to validate the computational model.

Conformational Analysis via Computational Techniques

The n-butyl group attached to the sulfonamide nitrogen can rotate, leading to different spatial arrangements or conformations. Computational techniques can be used to perform a conformational analysis to identify the most stable conformers and to understand the energy barriers between them. This information is crucial for understanding the molecule's three-dimensional shape and how it might interact with other molecules.

Analysis of Intermolecular Interactions in Solid State and Solution

A thorough review of scientific literature and chemical databases reveals a notable absence of specific research focused on the detailed intermolecular interactions of this compound in either the solid state or in solution.

As of the current date, no crystallographic studies for this compound have been deposited in publicly accessible structural databases. Consequently, there is no empirical data available to construct a detailed analysis of its solid-state packing, hydrogen bonding network, or other non-covalent interactions such as halogen or van der Waals contacts. The precise geometry, bond lengths, and angles of intermolecular interactions, which are typically determined through methods like X-ray diffraction, remain uncharacterized for this specific compound.

Similarly, research detailing the behavior of this compound in solution is not present in the available literature. Studies concerning its solvation, potential for aggregation, or specific interactions with various solvents have not been published. Therefore, a scientifically accurate discussion of its solution-state intermolecular forces cannot be provided.

While general principles of physical organic chemistry would suggest the potential for certain interactions—such as hydrogen bonding involving the sulfonamide N-H group and the oxygen atoms, as well as dipole-dipole and van der Waals forces arising from the chlorinated aromatic ring and the butyl chain—any specific description or quantitative analysis would be purely speculative without experimental data.

Due to the lack of published research, no data tables detailing intermolecular interaction parameters can be generated.

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Investigations of N-butyl-2,4,5-trichlorobenzenesulfonamide Reactivity

Mechanistic studies on related compounds provide a framework for understanding the reactivity of this compound, encompassing nucleophilic and electrophilic interactions, hydrolytic breakdown, and radical-mediated processes.

The primary sites for nucleophilic and electrophilic attack on this compound are dictated by the electron distribution within the molecule. The sulfonamide group is a strong electron-withdrawing group, which, combined with the three chlorine atoms, renders the aromatic ring highly electron-deficient.

Nucleophilic Attack: The sulfur atom of the sulfonamide group is highly electrophilic and represents the most probable site for nucleophilic attack. This can lead to the cleavage of the sulfur-nitrogen (S-N) or sulfur-carbon (S-C) bonds. The nitrogen atom, after deprotonation, can also act as a nucleophile in certain reactions, such as N-acylation. epa.gov In studies of related N,N-dialkylbenzenesulfonamides, electrochemical oxidation can lead to the formation of N-sulfonyliminium cations, which are highly electrophilic intermediates. mdpi.com

Electrophilic Attack: The electron-deficient nature of the 2,4,5-trichlorophenyl ring makes it generally resistant to electrophilic aromatic substitution. Any such reaction would be directed by the sulfonyl group to the meta position (relative to the sulfonyl group), but the deactivating effect of the chlorine and sulfonyl groups makes this process unfavorable. The nitrogen atom of the sulfonamide is also a potential site for electrophilic attack, particularly in its deprotonated, anionic form.

The hydrolytic stability of sulfonamides is a critical aspect of their chemical reactivity, with cleavage typically occurring under acidic or basic conditions, although they are generally more stable than amides. researchgate.net Studies on various sulfonamides have identified three primary pathways for hydrolytic cleavage. nih.govacs.org

The rate of hydrolysis is significantly influenced by pH. Generally, the anionic form of sulfonamides, prevalent at higher pH, is less susceptible to hydrolysis than the neutral form. researchgate.net Conversely, acidic conditions can promote hydrolysis by protonating the sulfonamide group. nih.gov

| Cleavage Pathway | Bond Cleaved | Primary Products | Favored Conditions |

| Sulfonyl Substitution | S-N | 2,4,5-Trichlorobenzenesulfonic acid + Butylamine | Acidic conditions |

| Aromatic Nucleophilic Substitution | C-N | Not a primary pathway for this structure | Generally unfavored |

| Desulfonation | C-S | 1,2,4-Trichlorobenzene + N-butylsulfamic acid | Acidic conditions, higher temperatures |

Data synthesized from studies on various sulfonamides. nih.govacs.org

The most common mechanism is the nucleophilic attack on the sulfonyl sulfur, leading to S-N bond cleavage. nih.gov In some cases, particularly with N-aryl sulfonamides, a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI) has been proposed for alkaline hydrolysis. researchgate.net

Radical reactions involving this compound could be initiated at several sites. The polychlorinated aromatic ring can participate in radical reactions, potentially leading to dechlorination. Studies on polychlorinated biphenyls have shown they can form reactive semiquinone free radicals. nih.gov

Another significant pathway involves the formation of a sulfonamidyl radical. N-chloro-N-alkylsulfonamides, which can be formed from the parent sulfonamide, are known precursors to N-alkylsulfonamidyl radicals, especially in the presence of a copper(I) catalyst. nih.govbeilstein-journals.org These electrophilic radicals can then undergo intermolecular addition reactions with unsaturated compounds. nih.govbeilstein-journals.org

Furthermore, the benzene (B151609) ring itself can be attacked by radicals. For instance, chlorine radicals (Cl•) have been shown to add to benzene, initiating a series of oxidation and ring-opening reactions. researchgate.net In the absence of a more reactive site, radical abstraction of a hydrogen atom from the n-butyl chain is also a plausible pathway, similar to the free-radical chlorination of alkylbenzenes, which occurs on the side chain. docbrown.info

Photochemical and Thermal Transformations

This compound is susceptible to degradation under the influence of light and heat, leading to a variety of transformation products through distinct mechanistic pathways.

The photochemistry of polychlorinated aromatic compounds is well-documented and provides insight into the likely photodegradation pathways of this compound. nih.govtandfonline.comtandfonline.com The primary photochemical reaction for many polycyclic aromatic hydrocarbons (PAHs) and their derivatives involves reaction with molecular oxygen. nih.gov

The main degradation pathway is expected to be dechlorination, a common reaction for chlorinated aromatic compounds upon UV irradiation. nih.gov This process can occur through homolytic cleavage of the carbon-chlorine bond. The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a less chlorinated benzenesulfonamide (B165840).

Photodegradation can proceed through direct photolysis, where the molecule absorbs light directly, or indirect photolysis, sensitized by other substances that absorb light. acs.org The presence of species like hydroxyl radicals can significantly enhance the degradation rate. mdpi.comresearchgate.net The reaction of the excited state of the molecule with oxygen can also lead to the formation of reactive oxygen species (ROS), which in turn can lead to oxidative degradation of the compound. tandfonline.com

The thermal decomposition of sulfonamides typically occurs in multiple stages, as demonstrated by thermogravimetric analysis of various related compounds. akjournals.com While specific data for this compound is not available, a general pattern can be inferred.

A study on the thermal stability of several sulfonamides in an air atmosphere identified a three-stage decomposition process. akjournals.com The initial stage often involves the loss of volatile components or the beginning of the breakdown of the side chain, followed by the cleavage of the sulfonamide bond and fragmentation of the aromatic ring at higher temperatures.

| Decomposition Stage | Temperature Range (Typical) | Mass Loss Event | Probable Products |

| Stage 1 | ~200-400 °C | Initial breakdown, loss of butyl group | Butene, water, initial fragmentation |

| Stage 2 | ~400-600 °C | Cleavage of S-N and C-S bonds | SO₂, NOx, chlorinated benzene fragments |

| Stage 3 | >600 °C | Complete combustion/charring | CO₂, H₂O, HCl, residual char |

This table represents a generalized pathway based on studies of other sulfonamides and may not precisely reflect the decomposition of the target compound. akjournals.comresearchgate.netnih.gov

Kinetic studies on the thermal decomposition of trimethoprim, a sulfonamide potentiator, determined an activation energy of 70.23 kJ/mol for the process. researchgate.net The final products of complete combustion in air are expected to be simple inorganic molecules like carbon dioxide, water, sulfur dioxide, nitrogen oxides, and hydrogen chloride.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development for N-butyl-2,4,5-trichlorobenzenesulfonamide

Chromatographic techniques are central to the separation and analysis of this compound from complex sample matrices. The development of these methods hinges on the physicochemical properties of the analyte, including its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. The optimization of an HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For a compound of this nature, a reversed-phase HPLC method is typically the most effective approach. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately non-polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and to achieve better peak shapes and resolution from matrix interferences.

Detection is a critical aspect of HPLC analysis. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the aromatic ring in this compound is expected to exhibit strong absorbance in the UV region (typically around 220-280 nm).

A hypothetical HPLC method optimization for this compound is presented in Table 1.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B in 10 minutes, hold at 95% B for 2 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | DAD at 230 nm |

| Expected Retention Time | ~7.5 minutes |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis, possibly after a derivatization step to enhance these properties.

An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it an excellent choice for detecting the trichlorinated structure of this molecule at very low concentrations. However, for more definitive identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. A GC-MS system provides not only retention time data but also a mass spectrum of the compound, which serves as a molecular fingerprint, allowing for highly confident identification.

The optimization of a GC method would involve selecting an appropriate capillary column (e.g., a non-polar DB-5ms or a semi-polar DB-17ms), optimizing the temperature program of the oven to ensure good separation, and setting the appropriate injector and detector temperatures.

Chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different substituents, or from axial or planar chirality. A thorough examination of the molecular structure of this compound reveals no chiral centers. The n-butyl group is achiral, and the 2,4,5-trichlorobenzenesulfonamide (B1302141) moiety does not possess any elements of chirality. Therefore, the molecule is not racemic, and as a result, the development of chiral separation methods is not applicable.

Coupling Techniques for Enhanced Analytical Specificity

To achieve the highest levels of sensitivity and specificity, chromatographic systems are often coupled with mass spectrometry, leading to what are known as hyphenated techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of a wide range of organic compounds in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion (the ionized molecule) is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting product ions are then detected in the second mass analyzer. This process of selecting a precursor ion and monitoring specific product ions is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), and it provides exceptional specificity, minimizing the likelihood of false positives from matrix interferences. The development of a robust LC-MS/MS method is crucial for the reliable quantification of this compound at trace levels in environmental or biological samples.

Similar to LC-MS/MS, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. This is particularly advantageous when analyzing complex samples where co-eluting matrix components can interfere with the detection of the target analyte.

For this compound, a GC-MS/MS method would involve the separation of the compound on a GC column, followed by ionization, typically through Electron Ionization (EI). Specific precursor-to-product ion transitions would be monitored to confirm the identity and to quantify the compound with high precision. This technique is invaluable for the comprehensive characterization of the compound and for providing legally defensible data in regulatory monitoring programs.

A hypothetical set of mass spectrometric parameters for the analysis of this compound by a triple quadrupole mass spectrometer is presented in Table 2.

Table 2: Hypothetical MS/MS Parameters for this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Precursor Ion (Q1) | [M-H]⁻ (Calculated m/z) |

| Product Ion 1 (Q3) | Fragment corresponding to loss of butyl group |

| Product Ion 2 (Q3) | Fragment corresponding to the trichlorobenzene ring |

| Collision Energy | Optimized for maximum fragment ion intensity |

| Dwell Time | 100 ms |

Sample Preparation Techniques for Complex Matrices

The effective isolation and concentration of this compound from intricate environmental and biological samples is a critical prerequisite for accurate quantification. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For sulfonamides and related chlorinated compounds, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most prevalently employed methods. mdpi.com These techniques aim to minimize matrix interference and enhance the analyte concentration to a level suitable for instrumental analysis.

Solid-Phase Extraction (SPE) Development

Solid-Phase Extraction is a widely adopted technique for the purification and concentration of analytes from liquid samples. Its advantages include high recovery rates, reduced solvent consumption compared to LLE, and the potential for automation. mdpi.com The development of an SPE method for this compound would involve the careful selection of a sorbent material that exhibits a strong affinity for the target compound.

Given the presence of a sulfonamide group and a chlorinated aromatic ring, a variety of sorbent types could be considered. Polymeric reversed-phase sorbents are often favored for the extraction of sulfonamides from aqueous samples due to their high surface area and strong retention of polar and nonpolar compounds. nih.gov For instance, a study on the determination of 17 sulfonamides in environmental water utilized an automated SPE system with a Poly-Sery HLB SPE cartridge, demonstrating the efficacy of such materials. nih.gov

The development process for an SPE method tailored to this compound would systematically optimize several key parameters:

Sorbent Selection: Testing various sorbents (e.g., C18, polymeric, ion-exchange) to find the one with the highest retention and selectivity.

pH of the Sample: Adjusting the pH of the sample to ensure the analyte is in a neutral form, which typically enhances its retention on reversed-phase sorbents.

Loading, Washing, and Elution Solvents: Optimizing the composition and volume of these solvents to effectively retain the analyte, remove interferences, and then efficiently elute the analyte.

Sample Volume and Flow Rate: Adjusting these parameters to maximize analyte recovery and minimize extraction time.

Research on other sulfonamide herbicides has shown that a two-cartridge SPE method can be effective for isolating these compounds from water samples. usgs.gov One study on various sulfonamides in environmental water samples reported successful extraction using TiO2 nanotube arrays as the adsorbent, enhanced by the surfactant sodium dodecylbenzene (B1670861) sulfonate. nih.govcapes.gov.br

Below is a hypothetical SPE development data table for this compound, based on typical findings for related compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | % Recovery |

| Sorbent | C18 | Polymeric | Mixed-Mode | 75% |

| Sample pH | 3 | 7 | 9 | 88% |

| Elution Solvent | Methanol | Acetonitrile | Methanol/Acetonitrile (1:1) | 92% |

| Wash Solvent | Water | 5% Methanol in Water | 10% Methanol in Water | 95% |

Note: The data in this table is illustrative and based on general principles of SPE for sulfonamides.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction is a traditional and robust method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For this compound, LLE could be a suitable technique, especially for samples with high levels of contamination or for initial exploratory analysis.

The optimization of an LLE method for this compound would focus on maximizing the partitioning of the analyte into the organic phase while leaving interfering substances in the aqueous phase. Key parameters to optimize include:

Choice of Extraction Solvent: The solvent should have a high affinity for the analyte and be immiscible with the sample matrix. Common choices for compounds of similar polarity include dichloromethane, ethyl acetate, and hexane.

pH of the Aqueous Phase: Similar to SPE, adjusting the pH can significantly influence the extraction efficiency by altering the charge state of the analyte.

Solvent-to-Sample Volume Ratio: Optimizing this ratio is crucial for achieving high extraction efficiency.

Extraction Time and Mixing Method: Ensuring sufficient time and agitation for the analyte to transfer between phases.

Salting-out Effect: The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase.

A variation of LLE, known as dispersive liquid-liquid microextraction (DLLME), has gained popularity for its speed, low solvent consumption, and high enrichment factors. mdpi.com An ultrasonic-assisted DLLME method was developed for the simultaneous extraction of seven sulfonamides from water and seafood samples, showcasing its potential for related compounds. mdpi.com Another study optimized and validated a liquid-liquid extraction with low-temperature purification (LLE-LTP) method for the herbicide florpyrauxifen-benzyl in water samples, achieving recoveries between 95.84% and 105.4%. nih.gov

The following is a hypothetical LLE optimization data table for this compound, drawing on established methods for similar analytes.

| Parameter | Condition 1 | Condition 2 | Condition 3 | % Recovery |

| Extraction Solvent | Dichloromethane | Ethyl Acetate | Hexane | 85% |

| Aqueous Phase pH | 2 | 7 | 10 | 90% |

| Solvent:Sample Ratio | 1:1 | 1:2 | 1:3 | 88% |

| Salt Addition (NaCl) | 0 g | 5 g | 10 g | 93% |

Note: The data in this table is illustrative and based on general principles of LLE for chlorinated organic compounds and sulfonamides.

Theoretical and Computational Chemistry of N Butyl 2,4,5 Trichlorobenzenesulfonamide

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, typically employing Density Functional Theory (DFT), provide a detailed picture of electron distribution and energy levels.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. mdpi.com For N-butyl-2,4,5-trichlorobenzenesulfonamide, this analysis would pinpoint the regions of the molecule susceptible to nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes and awaits experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and attractive to electrophiles, and regions of positive potential (colored in shades of blue), which are electron-deficient and attractive to nucleophiles. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonamide group and the chlorine atoms, with positive potential near the hydrogen atoms of the butyl group.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Table 2: Hypothetical NBO Analysis Data for Selected Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes and awaits experimental or computational data.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment.

Conformational Dynamics in Solution

The n-butyl group of this compound can adopt various conformations due to rotation around its single bonds. MD simulations in different solvents would reveal the preferred conformations of the molecule and the energy barriers between them. researchgate.net This information is crucial for understanding how the molecule's shape changes in a solution, which can influence its biological activity and physical properties.

Interaction Modeling with Model Chemical Systems (e.g., Solvents, Ions)

MD simulations can also be used to model the interactions between this compound and its surrounding environment, such as solvent molecules or ions. nih.gov By analyzing the radial distribution functions and other structural and dynamic properties, it is possible to understand how the solute and solvent molecules arrange themselves and the nature of the intermolecular forces at play. nih.gov This is particularly important for predicting the solubility and transport properties of the compound.

Prediction of Spectroscopic Parameters

The theoretical and computational investigation of this compound provides profound insights into its molecular structure and spectroscopic properties. By employing sophisticated computational methods, it is possible to predict various spectroscopic parameters, which can aid in the experimental identification and characterization of this compound. These predictive approaches are particularly valuable for understanding the fundamental relationships between molecular structure and spectral data.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. Computational chemistry offers powerful tools to predict NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), with a high degree of accuracy. These predictions are typically achieved through methods like Density Functional Theory (DFT) and are instrumental in assigning experimental NMR spectra.

For this compound, theoretical calculations would involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts for ¹H and ¹³C are then determined relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

Predicted ¹H and ¹³C NMR Chemical Shifts:

A hypothetical table of predicted NMR chemical shifts is presented below to illustrate the type of data generated from such computational studies. The values are estimates based on the analysis of structurally related compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.8 - 8.2 | 130 - 140 |

| N-CH₂ | 3.1 - 3.5 | 45 - 50 |

| CH₂ (β to N) | 1.5 - 1.9 | 30 - 35 |

| CH₂ (γ to N) | 1.3 - 1.7 | 20 - 25 |

| CH₃ | 0.8 - 1.2 | 10 - 15 |

Note: These are estimated values and actual computational results may vary depending on the level of theory and basis set used.

Theoretical Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations of vibrational frequencies for Infrared (IR) and Raman spectroscopy are crucial for interpreting the vibrational modes of a molecule. cardiff.ac.uk These calculations, typically performed using harmonic frequency analysis at the DFT level of theory, can predict the wavenumbers and intensities of the vibrational bands. nih.gov This information is invaluable for assigning the peaks observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes. cardiff.ac.uk

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the functional groups present in the molecule. Key vibrational modes would include the S=O and S-N stretching of the sulfonamide group, C-H stretching of the butyl chain and the aromatic ring, and C-Cl stretching of the chlorinated benzene (B151609) ring.

Predicted Key Vibrational Frequencies:

The following table outlines the expected key vibrational frequencies for this compound based on computational studies of analogous molecules.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3300 | 3200 - 3300 |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| S=O Asymmetric Stretch | 1330 - 1370 | 1330 - 1370 |

| S=O Symmetric Stretch | 1150 - 1180 | 1150 - 1180 |

| C-N Stretch | 1080 - 1120 | 1080 - 1120 |

| S-N Stretch | 890 - 930 | 890 - 930 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: The predicted frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations.

Exploration of Potential Research Applications As Chemical Probes or Synthetic Intermediates

N-butyl-2,4,5-trichlorobenzenesulfonamide as a Precursor in Multi-Step Organic Syntheses

The reactivity of the sulfonamide functional group and the potential for substitution reactions on the aromatic ring position this compound as a versatile starting material for constructing more complex molecular architectures.

The sulfonamide nitrogen in this compound can serve as a key nucleophile or electrophile in cyclization reactions to form novel heterocyclic compounds. For instance, theoretical synthetic pathways suggest its utility in creating complex ring systems. One hypothetical pathway involves the intramolecular cyclization of a derivative where the butyl chain is functionalized with a leaving group, potentially leading to the formation of a sultam, a cyclic sulfonamide.

Table 1: Hypothetical Reactions for Heterocycle Synthesis

| Reactant | Reagent/Condition | Potential Heterocyclic Product |

| N-(4-bromobutyl)-2,4,5-trichlorobenzenesulfonamide | Strong Base (e.g., NaH) | Trichlorophenyl-substituted N-butyl sultam |

| This compound | Diene + Catalyst | Diels-Alder adducts |

The design of ligands is crucial for the development of new catalysts. The this compound scaffold could be modified to create ligands for transition metal catalysis. The sulfonamide nitrogen and the aromatic ring can be functionalized to introduce coordinating atoms like phosphorus or additional nitrogen atoms. The steric and electronic properties of the ligand, influenced by the bulky trichlorophenyl and butyl groups, could in turn influence the selectivity and activity of a metal catalyst.

Utilization as a Molecular Probe for Specific Chemical Interactions

The distinct spectroscopic signatures associated with the trichlorobenzenesulfonamide moiety allow it to be considered as a molecular probe for investigating subtle chemical environments and interactions.

By incorporating the 2,4,5-trichlorobenzenesulfonamide (B1302141) group into a larger molecule, researchers can use it as a spectroscopic tag. The chlorine atoms provide a unique isotopic pattern in mass spectrometry, and the electron-deficient aromatic ring can be monitored by NMR or UV-Vis spectroscopy. Changes in the chemical shifts or absorption maxima during a reaction can provide insights into the electronic environment and the progress of the transformation.

Table 2: Potential Spectroscopic Shifts for Reaction Monitoring

| Spectroscopic Method | Observable Parameter | Information Gained |

| ¹H NMR | Chemical shift of butyl protons | Changes in local magnetic environment |

| ¹³C NMR | Chemical shift of aromatic carbons | Alterations in electron density on the ring |

| UV-Vis Spectroscopy | λmax (Wavelength of maximum absorbance) | Changes in conjugation/electronic structure |

The study of non-covalent interactions, such as hydrogen bonding and stacking, is fundamental to understanding molecular recognition and self-assembly. The this compound molecule presents an interesting model system for such investigations. The sulfonamide group is a classic hydrogen bond donor (N-H) and acceptor (S=O), while the electron-poor trichlorophenyl ring is a candidate for π-stacking interactions with electron-rich aromatic systems. By studying the interactions of this compound with other molecules in solution or in the solid state, researchers can gain data on the strength and nature of these fundamental forces.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-2,4,5-trichlorobenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with 2,4,5-trichlorobenzenesulfonyl chloride and n-butylamine. Use a Schlenk line under inert conditions to minimize hydrolysis.

- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and stoichiometry. Excess n-butylamine (1.5–2.0 eq.) improves conversion .

- Step 3 : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 3:1).

- Step 4 : Purify via column chromatography (silica gel, gradient elution) and characterize using melting point (mp), NMR (¹H/¹³C), and IR to confirm sulfonamide bond formation (e.g., S=O stretching at ~1350–1150 cm⁻¹) .

- Data Table :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Dichloromethane | 75–85% |

| Temperature | 0–5°C (to suppress side reactions) | — |

| Reaction Time | 12–24 hours | — |

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- N-butyl chain: δ 0.9 (t, 3H, -CH₂CH₂CH₂CH₃), δ 1.3–1.5 (m, 4H, -CH₂CH₂-), δ 3.1 (t, 2H, -NHCH₂-).

- Aromatic protons: δ 7.4–8.1 (m, 2H, C6H2Cl3) .

- ¹³C NMR : Confirm sulfonamide sulfur environment (C-SO₂-N) at δ 125–135 ppm.

- IR : Validate sulfonamide group (S=O asymmetric/symmetric stretches at ~1375 cm⁻¹ and ~1150 cm⁻¹) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as trichlorinated aromatics are prone to UV-induced cleavage .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond.

- Compatibility : Avoid strong oxidizing agents (e.g., peroxides) and bases, which may degrade the compound .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., 2,4,5-trichloro groups) influence the reactivity of benzenesulfonamides in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Insight : The trichloro groups increase electrophilicity at the sulfonyl sulfur, enhancing reactivity toward amines. Use Hammett σ constants (σ ≈ 0.23 for Cl) to predict electronic effects .

- Experimental Validation : Compare reaction rates of this compound with non-chlorinated analogs (e.g., benzenesulfonamide) under identical conditions. Monitor via HPLC or kinetic NMR .

- Data Table :

| Compound | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| N-butyl-benzenesulfonamide | 0.005 | 65 |

| N-butyl-2,4,5-trichloro analog | 0.012 | 52 |

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no activity:

Verify purity (>95% via HPLC) and stereochemical consistency (e.g., chiral centers).

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Assess solvent effects (e.g., DMSO vs. aqueous buffer solubility) .

- Statistical Approach : Use meta-analysis to compare datasets, accounting for variables like cell line variability or incubation time .

Q. What computational strategies predict the environmental fate of this compound, particularly its persistence in aquatic systems?

- Methodological Answer :

- Software Tools : Apply EPI Suite or COSMOtherm to estimate biodegradation half-life (t₁/₂) and log Kow (lipophilicity).

- Key Findings :

- Predicted log Kow: 3.8 (moderate bioaccumulation potential).

- Hydrolysis t₁/₂: >30 days at pH 7, indicating environmental persistence .

- Validation : Compare computational results with experimental OECD 301F biodegradation testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.